1,3,5-Triazine-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones involves a 4π+2π cyclodimerization of heterocyclic heterocumulenes, generated from partially cyclic 1,3-diaza-1,3-butadienes through a cycloaddition reaction with phenyl isocyanate or phenyl isothiocyanate, followed by dissociation of the resulting cycloadducts. This method showcases the complexity and versatility in synthesizing triazine derivatives (Abdel-Rahman, 1993).
Molecular Structure Analysis
The molecular structure of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione has been determined by X-ray single crystal diffraction, providing insights into its orthorhombic crystallography and supporting the understanding of its structural chemistry (Qing-min et al., 2004).
Chemical Reactions and Properties
Reactions involving 1,3,5-triazine derivatives have been explored, demonstrating the capability of these compounds to undergo various chemical transformations. For instance, the nitration of 6-methyl-1,3,5-triazine derivatives has been studied, offering insights into their reactivity and potential for further functionalization (Bellamy et al., 2003).
Physical Properties Analysis
The physical properties of triazine derivatives, such as crystal structure and molecular interactions, have been characterized through detailed studies. For example, the analysis of 4,6-dimethoxy-3-methyl-1,3,5-triazin-2(3H)-one revealed its layer structure and provided a foundation for understanding the material properties of these compounds (Handelsman-Benory et al., 1995).
Chemical Properties Analysis
The chemical properties of 1,3,5-triazine-2,4(1H,3H)-diones, such as reactivity and potential for further chemical modifications, have been elucidated through various synthetic approaches and reactions. These studies highlight the adaptability and utility of triazine derivatives in chemical synthesis (Sekiguchi et al., 2007).
Scientific Research Applications
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Chemical Synthesis
- 1,3,5-Triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various groups via sequential nucleophilic substitution .
- They are prepared from cyanuric chloride, and the synthetic protocols involve the substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
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Antibacterial Agents
- Substituted 1,3,5-Triazine derivatives have been synthesized and tested for their antibacterial activity .
- One compound, 6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine, demonstrated encouraging inhibition of both Gram-positive and Gram-negative bacteria .
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Polymer Research
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Polymerization Tools
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, also known as triallyl isocyanurate (TAIC), is a versatile monomer widely employed in polymer synthesis as a crosslinking agent or co-monomer .
- It is commonly used as a key component in various applications, including rubber and plastic industries, coatings, adhesives, elastomers, and in the development of dental restorative materials .
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Agriculture, Textile Industry, and Dye Chemistry
- Other applications of cyanuric chloride, a compound related to 1,3,5-triazines, are found in agriculture, the textile industry, and dye chemistry .
- In the case of 1,3,5-triazines containing electron-donating groups, such as the amino group in the positions 2, 4, or 6, a stronger bond is generated which causes more restriction to free rotation .
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Medicine
- Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
- More recently, significant aromatase inhibitory activity was observed for 1,3,5-triazines of general structure 4 .
properties
IUPAC Name |
1H-1,3,5-triazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWRKGDRYZIFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221218 | |
Record name | 5-Azauracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4(1H,3H)-dione | |
CAS RN |
71-33-0 | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azauracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-AZAURACIL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Azauracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-AZAURACIL | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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